![molecular formula C9H8ClFN4 B1464908 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251388-28-9](/img/structure/B1464908.png)

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Overview

Description

[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CFTA, is a type of triazole compound with a wide range of applications in scientific research. It has been used in various fields such as medicinal chemistry, drug synthesis, and biochemistry. CFTA is a versatile compound that has been studied for its potential to act as a drug, an enzyme inhibitor, and a fluorescent probe.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

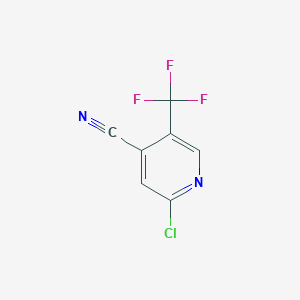

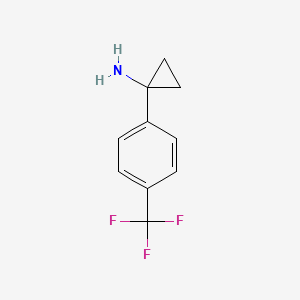

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. This receptor is implicated in various physiological responses, including pain perception, and its antagonism can be beneficial in managing conditions such as depression and emesis. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity as an orally active NK1 receptor antagonist with considerable solubility in water, suggesting its suitability for both intravenous and oral clinical administration (Harrison et al., 2001).

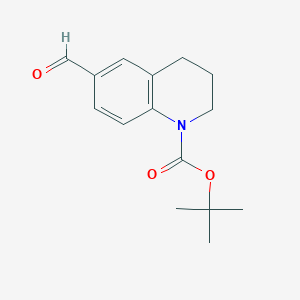

Structural Characterization and Crystallization

Significant research has been dedicated to understanding the structural properties and crystallization behavior of compounds similar to this compound. Compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its analogs have been synthesized, characterized, and their crystallization from dimethylformamide solvent has been achieved. These structures are mostly planar, with some parts oriented perpendicular to the main plane, indicating complex molecular conformations (Kariuki et al., 2021).

Synthesis and Characterization

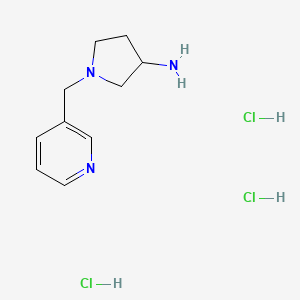

The synthesis and characterization of triazole compounds are a significant area of study due to their potential applications. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been synthesized through a 1,3-dipolar cycloaddition reaction, highlighting the methods used to create and analyze such compounds (Younas et al., 2014).

Mechanism of Action

Triazoles

are a class of organic compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Fluorophenyl compounds

, on the other hand, are aromatic compounds that contain a phenyl group substituted with one or more fluorine atoms. The presence of fluorine in a molecule can greatly influence its chemical behavior and biological activity. Fluorine can enhance the molecule’s stability, reactivity, lipophilicity, and ability to penetrate biological membranes, which can lead to improved pharmacokinetic properties .

properties

IUPAC Name |

[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN4/c10-8-3-6(11)1-2-9(8)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBLXHVNARVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1464834.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)

![4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1464839.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine](/img/structure/B1464844.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine](/img/structure/B1464847.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)